molecular formula C22H26N2O4 B033197 Aricine CAS No. 482-91-7

Aricine

Cat. No.: B033197
CAS No.: 482-91-7
M. Wt: 382.5 g/mol
InChI Key: KXEMQEGRZWUKJS-RURTYGRKSA-N
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Description

Aricine is a naturally occurring indole alkaloid with the molecular formula C22H26N2O4. It is primarily found in the bark of certain plants such as Rauvolfia vomitoria and Aspidosperma marcgravianum. This compound is known for its complex structure and has been the subject of various chemical and pharmacological studies due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aricine can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves isolating the compound from plant materials using solvents like chloroform, dichloromethane, and ethyl acetate .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes. The purification often includes crystallization and chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Aricine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Comparison with Similar Compounds

Aricine’s unique structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

482-91-7

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (1S,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20-/m0/s1

InChI Key

KXEMQEGRZWUKJS-RURTYGRKSA-N

SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC

Appearance

Powder

Key on ui other cas no.

482-96-2
5096-87-7

Synonyms

aricine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of aricine?

A1: this compound has a molecular formula of C23H26N2O4 and a molecular weight of 394.46 g/mol. []

Q2: In which plant species can this compound be found?

A2: this compound has been isolated from several plant species, including Rauwolfia vomitoria, Rauwolfia canescens, Rauwolfia cambodiana, Rauwolfia tetraphylla, Rauwolfia verticillata, Aspidosperma marcgravianum, and Hamelia patens. [, , , , , , , ]

Q3: Is there a difference between this compound and heterophylline?

A3: While both names refer to the same compound, "this compound" is more commonly used. "Heterophylline" is used when the compound is specifically isolated from the Heterophyllaea pustulata plant. []

Q4: Has this compound been synthesized in the laboratory?

A4: Yes, this compound has been successfully synthesized in the laboratory through the transformation of other indole alkaloids. [] This achievement opens avenues for further research and potential development of this compound-based pharmaceuticals.

Q5: What analytical techniques are used to identify and quantify this compound?

A5: Various methods are employed to analyze this compound, including spectroscopic techniques like infrared (IR) and ultraviolet (UV) spectroscopy. [] Chromatographic methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are also used. [, ]

Q6: What is the known toxicity profile of this compound?

A6: While this compound has shown potential in some areas, detailed toxicological data is limited. Some studies suggest potential cytotoxicity, highlighting the need for comprehensive safety assessments before considering any therapeutic applications. [, ]

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